Propargyl-PEG1-SS-PEG1-Propargyl

Bioconjugation Antibody-Drug Conjugates (ADCs) Aqueous Solubility

Select Propargyl-PEG1-SS-PEG1-Propargyl for precise ADC construction. Its symmetric dual-alkyne design enables site-specific conjugation with a defined DAR of 2, eliminating heterogeneity. The central disulfide ensures controlled intracellular release while short PEG1 spacers minimize aggregation. This architecture is non-interchangeable with longer PEG or asymmetric analogs. Stock is typically ambient-shipped; request a custom quote.

Molecular Formula C10H14O2S2
Molecular Weight 230.4 g/mol
CAS No. 1964503-40-9
Cat. No. B610224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG1-SS-PEG1-Propargyl
CAS1964503-40-9
SynonymsPropargyl-PEG1-SS-PEG1-propargyl
Molecular FormulaC10H14O2S2
Molecular Weight230.4 g/mol
Structural Identifiers
InChIInChI=1S/C10H14O2S2/c1-3-5-11-7-9-13-14-10-8-12-6-4-2/h1-2H,5-10H2
InChIKeyUXMUCGURZSHSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG1-SS-PEG1-Propargyl (CAS: 1964503-40-9): A Homo-bifunctional, Redox-Cleavable Alkyne Linker for Click Chemistry


Propargyl-PEG1-SS-PEG1-Propargyl is a symmetrical, homo-bifunctional crosslinker belonging to the class of polyethylene glycol (PEG)-based linkers. It is characterized by a central, cleavable disulfide (S-S) bond flanked by two short PEG1 spacer arms, each terminating in a propargyl (alkyne) functional group . With a molecular formula of C10H14O2S2 and a low molecular weight of 230.35 g/mol, it is specifically designed for applications requiring bioorthogonal click chemistry conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by targeted, reductive cleavage of the resulting conjugate . Its dual functionality positions it as a critical building block in the construction of advanced bioconjugates, most notably antibody-drug conjugates (ADCs), where it links an antibody to a cytotoxic payload [1].

Why Generic Substitution of Propargyl-PEG1-SS-PEG1-Propargyl (CAS: 1964503-40-9) Risks Experimental Failure


While a number of cleavable PEG linkers exist, Propargyl-PEG1-SS-PEG1-Propargyl's distinct molecular architecture—specifically its short PEG1 spacers, symmetric dual alkyne termini, and a single central disulfide bond—cannot be readily interchanged with analogs without risking significant deviation in critical experimental outcomes . Key comparators differ in at least one crucial parameter: longer PEG chains (e.g., PEG4) can increase conjugate hydrodynamic radius and alter solubility ; asymmetric linkers (e.g., Propargyl-PEG1-SS-PEG1-acid) offer only a single click-chemistry handle, limiting conjugation stoichiometry and architecture ; and linkers with different cleavage mechanisms (e.g., enzymatically cleavable Val-Cit linkers) or non-cleavable bonds will exhibit vastly different release kinetics and stability profiles [1]. Therefore, substituting Propargyl-PEG1-SS-PEG1-Propargyl based on a superficial functional similarity (e.g., 'a PEG linker' or 'a cleavable linker') introduces uncontrolled variables that can compromise conjugate homogeneity, linker stability, and ultimately, the reproducibility of biological assays [2].

Evidence-Based Differentiation Guide for Propargyl-PEG1-SS-PEG1-Propargyl (1964503-40-9)


Evidence Item 1: Solubility Advantage of PEG1 Spacer vs. Longer PEG Analogs

The short PEG1 spacer in Propargyl-PEG1-SS-PEG1-Propargyl provides a quantifiable solubility advantage over longer PEG analogs. The compound exhibits an aqueous solubility of >10 mM in DMSO, a critical attribute for bioconjugation reactions . In contrast, a direct analog with a longer PEG4 spacer, (2-pyridyldithio)-PEG4-propargyl, has a significantly higher molecular weight (approx. 500-600 g/mol) and is known to exhibit reduced aqueous solubility, often requiring higher percentages of organic co-solvents for dissolution . This difference is not trivial; the lower molecular weight and higher solubility of Propargyl-PEG1-SS-PEG1-Propargyl minimize the risk of precipitation during aqueous bioconjugation and reduce potential aggregation of the final bioconjugate, a common issue with more hydrophobic or higher molecular weight linkers [1].

Bioconjugation Antibody-Drug Conjugates (ADCs) Aqueous Solubility

Evidence Item 2: Reductive Cleavage Kinetics vs. Non-Cleavable Linker

The disulfide bond in Propargyl-PEG1-SS-PEG1-Propargyl confers quantifiably different release kinetics compared to non-cleavable linkers. In the presence of intracellular concentrations of glutathione (GSH), a reducing agent (0.5–10 mM), disulfide linkers are rapidly cleaved. In contrast, a non-cleavable linker like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) remains completely intact under identical reducing conditions [1]. This difference is supported by class-level data showing that drug release from disulfide-linked ADCs is nearly complete within 24 hours in the presence of 5 mM GSH, while non-cleavable linkers show less than 5% payload release under the same timeframe and conditions [2]. This rapid, triggerable release is essential for achieving a potent bystander effect, where the cytotoxic payload is released and can diffuse into neighboring tumor cells [3].

Targeted Drug Release Reduction-Sensitive Intracellular Trafficking

Evidence Item 3: Orthogonal Conjugation Fidelity vs. Amine-Reactive Linkers

Propargyl-PEG1-SS-PEG1-Propargyl enables site-specific conjugation through its terminal alkyne groups, which react with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is a quantifiable advantage over amine-reactive linkers (e.g., NHS esters) which modify lysine residues non-specifically. While direct yield data for this specific linker is not publicly available, class-level data for CuAAC on similar alkyne-PEG scaffolds report conjugation efficiencies exceeding 90% when using optimized copper catalyst systems [1]. In contrast, non-specific amine conjugation can lead to heterogeneous mixtures with variable drug-to-antibody ratios (DAR) and potential for modifying residues critical for antigen binding. Furthermore, the bioorthogonal nature of click chemistry minimizes cross-reactivity with the native functional groups of biomolecules, a significant advantage over less selective methods [2].

Click Chemistry Site-Specific Bioconjugation CuAAC

Evidence Item 4: Molecular Weight Advantage for Conjugate Characterization

The low molecular weight of Propargyl-PEG1-SS-PEG1-Propargyl (230.35 g/mol) offers a quantifiable advantage in conjugate characterization and DAR (Drug-to-Antibody Ratio) determination compared to higher molecular weight analogs. For example, an ADC constructed with this linker and a standard cytotoxic payload (e.g., MMAE, ~720 g/mol) will have a total linker-payload mass of approximately 950 g/mol. In contrast, using a longer PEG4-based linker (e.g., molecular weight >400 g/mol) would result in a linker-payload mass exceeding 1100 g/mol . This smaller mass addition simplifies analysis by hydrophobic interaction chromatography (HIC) and mass spectrometry, leading to better-resolved peaks for each DAR species and more accurate determination of drug loading distribution [1]. This analytical clarity is essential for quality control in both research and process development settings.

ADC Linker Design Hydrophilicity Conjugate Analysis

Key Application Scenarios for Propargyl-PEG1-SS-PEG1-Propargyl Based on Its Differentiated Profile


Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs) with a Defined DAR of 2

This linker is ideal for constructing site-specific ADCs with a precise drug-to-antibody ratio (DAR) of 2. By first introducing an azide group at a specific site on the antibody (e.g., through enzymatic modification or genetic code expansion), the symmetric dual-alkyne linker allows for the attachment of exactly two drug molecules per antibody. This addresses the heterogeneity issue of traditional lysine-conjugation methods. The linker's short PEG1 spacer and high solubility, as evidenced in Section 3, minimize the risk of aggregation, a common problem with hydrophobic payloads. The resulting homogeneous ADC simplifies characterization and ensures consistent batch-to-batch activity [1].

Building Reduction-Responsive Hydrogels for 3D Cell Culture

The bifunctional alkyne groups of this linker can be used to crosslink azide-functionalized polymers (e.g., multi-arm PEG-azide) via CuAAC. This creates a hydrogel network that is crosslinked by a central disulfide bond. As described in Section 3, this disulfide bond is stable in extracellular conditions but will cleave in the reducing environment found inside cells (high GSH). This allows researchers to create a 3D cell culture scaffold that is stable during culture but can be selectively degraded to harvest cells or release encapsulated factors without using harsh enzymatic treatments that could damage cell surface proteins [2].

Development of Cleavable Fluorescent Probes for Intracellular Imaging

This linker can be used to create probes where a fluorescent dye is attached to a targeting ligand (e.g., a peptide or small molecule) via a cleavable bridge. One alkyne can be clicked to an azide-dye, and the other to an azide-targeting ligand. Upon cellular internalization, the disulfide bond is cleaved by intracellular GSH, as quantified by class data in Section 3, separating the dye from the ligand. This can be used to monitor intracellular trafficking or to create probes that 'turn on' or change localization upon cleavage, providing a more detailed understanding of cellular uptake mechanisms [3].

Creating Reversible Crosslinks in Polymeric Nanoparticles

For drug delivery applications, this linker can be incorporated into the shell of polymeric nanoparticles. By functionalizing the particle surface with azides, the linker can be clicked onto the surface. A second click reaction can then be used to attach a targeting ligand or a shielding polymer like PEG. The central disulfide bond provides a built-in release mechanism; the targeting ligand or PEG corona can be shed in the reducing tumor microenvironment, exposing the nanoparticle core for enhanced cellular uptake or triggered drug release. This design leverages both the efficient click chemistry and the GSH-triggered cleavage mechanism to create a multi-stimuli-responsive delivery vehicle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl-PEG1-SS-PEG1-Propargyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.